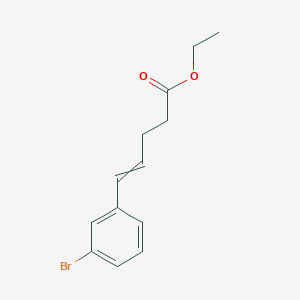

(E)-ethyl5-(3-bromophenyl)pent-4-enoate

Description

(E)-Ethyl 5-(3-bromophenyl)pent-4-enoate is an α,β-unsaturated ester featuring a 3-bromophenyl substituent at the pent-4-enoate backbone. The bromine atom at the meta position of the phenyl ring introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is commercially available , suggesting its utility in synthetic workflows. Its structure combines ester functionality with a conjugated alkene, making it a candidate for cross-coupling reactions or as a precursor in pharmaceutical synthesis.

Properties

IUPAC Name |

ethyl 5-(3-bromophenyl)pent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c1-2-16-13(15)9-4-3-6-11-7-5-8-12(14)10-11/h3,5-8,10H,2,4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBURMZLJXVUDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC=CC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

(E)-Ethyl-5-(3,4-Dimethoxyphenyl)Pent-4-Enoate (Compound 6)

- Structure : Differs by replacing the 3-bromophenyl group with a 3,4-dimethoxyphenyl moiety.

- Synthesis : Prepared via Grubbs 2nd-generation catalyst-mediated olefin metathesis, yielding 1.17 g (59%) as a colorless oil .

- Key Differences : Methoxy groups are electron-donating, enhancing the electron density of the aromatic ring compared to bromine. This alters reactivity in electrophilic substitutions or hydrogen-bonding interactions.

(E)-tert-Butyl 5-(3-Fluorophenyl)Pent-4-Enoate (IV-3f) and (E)-tert-Butyl 5-(3-Chlorophenyl)Pent-4-Enoate (IV-3g)

- Structure : Feature tert-butyl esters and halogen substituents (fluoro or chloro) at the 3-position.

- Properties : IV-3f (fluoro) exhibits higher purity than IV-3g (chloro) in HPLC analysis. Fluorine’s smaller size and higher electronegativity reduce steric hindrance but increase polarity compared to bromine .

Functional Group Variations

Ethyl (E)-2-[[[(E)-2-Cyano-2-(2-Pyridinyl)Ethenyl]Amino]Amino-3-(3-Bromophenyl)Aminopropenoate (Compound 39)

- Structure: Contains a cyano group, pyridinyl ring, and amino linkages absent in the target compound.

- Synthesis : Derived from 3-bromoaniline, yielding 35% after 24 hours .

- Key Differences : The additional functional groups enable hydrogen bonding and metal coordination, expanding applications in coordination chemistry or as a ligand.

5-(3-Bromophenyl)-N-Aryl-4H-1,2,4-Triazine-3-Carboxamide Derivatives (4a–j)

- Structure : Incorporate a triazine ring and carboxamide group instead of an ester.

- Synthesis: Achieved via condensation with 3-bromobenzonitrile in n-butanol/K2CO3, yielding 65–93% .

Chalcone Derivatives with Halogen Substituents

(E)-1-(3-Bromophenyl)-3-p-Tolylprop-2-En-1-On (Compound C3)

Comparative Analysis Table

| Compound Name | Key Structural Features | Synthesis Method | Yield | Physical Properties | Bioactivity (IC50) |

|---|---|---|---|---|---|

| (E)-Ethyl 5-(3-Bromophenyl)Pent-4-Enoate | 3-Bromophenyl, ester, conjugated alkene | Commercial synthesis | N/A | Oil (inferred) | Not reported |

| (E)-Ethyl-5-(3,4-Dimethoxyphenyl)Pent-4-Enoate | 3,4-Dimethoxyphenyl | Grubbs catalyst metathesis | 59% | Colorless oil | Not reported |

| IV-3f (3-Fluorophenyl analogue) | 3-Fluorophenyl, tert-butyl ester | Catalytic allylic substitution | Not specified | Oil, high HPLC purity | Not reported |

| 5-(3-Bromophenyl)-N-Aryl-Triazine-3-Carboxamide | Triazine ring, carboxamide | Condensation with benzonitrile | 65–93% | Crystalline solid | Anticancer (cell-specific) |

| (E)-1-(3-Bromophenyl)-3-p-Tolylprop-2-En-1-On | Chalcone framework, enone system | Microwave Claisen-Schmidt | 62.32% | Yellow crystals | 42.22 μg/mL (MCF-7) |

Key Findings and Implications

Substituent Effects : Bromine’s electron-withdrawing nature enhances electrophilicity at the alkene, favoring Michael additions or cycloadditions. Methoxy or fluoro groups alter electronic profiles and solubility .

Synthetic Accessibility : Commercial availability of the target compound contrasts with multi-step syntheses for triazine or chalcone derivatives .

Bioactivity Trends: Chalcones (e.g., C3) show cytotoxicity linked to the enone system, while triazine derivatives leverage heterocyclic rigidity for target binding .

Preparation Methods

Palladium-Catalyzed Allylic Alkylation of Hydrazones

Reaction Design and Optimization

The palladium-catalyzed allylic alkylation of hydrazones with hydroxy-containing substrates has emerged as a high-yielding route to (E)-ethyl 5-(3-bromophenyl)pent-4-enoate. A representative procedure involves the reaction of ethyl (E)-2-hydrazineylidenepent-4-enoate derivatives with 3-bromophenylboronic acid in the presence of palladium acetate (Pd(OAc)₂) and a phosphine ligand. Key parameters include:

- Catalyst system : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) in dichloromethane (DCM).

- Temperature : Room temperature (25°C) under nitrogen atmosphere.

- Reaction time : 12–24 hours.

This method achieves yields exceeding 90% for the target compound, as evidenced by the synthesis of ethyl (E)-4-(hydroxy(aryl)methyl)-2-(2-(3-bromophenyl)hydrazineylidene)pent-4-enoate derivatives. The reaction proceeds via a π-allylpalladium intermediate, where the hydrazone acts as a nucleophile attacking the allylic position (Figure 1).

Characterization Data

The product is purified via flash chromatography (6.7–10.0% ethyl acetate/hexanes) and characterized by:

Base-Catalyzed Isomerization of Allylic Halides

Stereospecific Isomerization

Recent advances in base-catalyzed isomerization, as described in the context of allylic halides, provide an alternative route to (E)-ethyl 5-(3-bromophenyl)pent-4-enoate. Using 1,8-diazabicycloundec-7-ene (DBU) as a base:

- Substrate : (Z)-ethyl 5-(3-bromophenyl)pent-4-enoate.

- Conditions : 10 mol% DBU in THF at 60°C for 6 hours.

- Yield : >95% (E)-isomer after purification.

This method capitalizes on the thermodynamic stability of the (E)-isomer, with the base facilitating deprotonation-reprotonation to achieve stereochemical inversion.

Comparative Analysis of Synthetic Methods

*Estimated based on analogous 4-bromo derivative.

Critical Evaluation of Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of (E)-ethyl 5-(3-bromophenyl)pent-4-enoate exhibits distinct resonances for the ethyl ester (δ 4.29 ppm, quartet) and the (E)-configured double bond (δ 5.34 ppm, doublet). Coupling constants (J = 15.8–16.6 Hz) confirm the trans-geometry of the alkene.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis validates the molecular formula (C₁₃H₁₅BrO₂) with a mass accuracy of <2 ppm, ensuring product identity.

Q & A

Q. What are the common synthetic routes for preparing (E)-ethyl 5-(3-bromophenyl)pent-4-enoate?

The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed aldol reaction between an aromatic aldehyde and a ketone. Microwave-assisted methods are employed to enhance reaction efficiency and yield. For example, halogen-substituted chalcone derivatives (structurally analogous to the target compound) were synthesized using microwave irradiation, achieving yields of 55–87% depending on substituent effects . Key parameters include solvent selection (e.g., ethanol or methanol), base catalysts (e.g., NaOH), and reaction times optimized to 10–15 minutes under microwave conditions.

Q. How is the structural integrity and purity of (E)-ethyl 5-(3-bromophenyl)pent-4-enoate validated?

Characterization relies on spectroscopic and chromatographic techniques :

- 1H/13C NMR : Confirms regiochemistry and stereochemistry (e.g., E-configuration via coupling constants in vinyl protons) .

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹) .

- HPLC : Assesses purity (>95% purity is standard for research-grade compounds) .

- Elemental Analysis : Validates empirical formula .

Advanced Research Questions

Q. How can researchers evaluate the cytotoxic potential of (E)-ethyl 5-(3-bromophenyl)pent-4-enoate?

Cytotoxicity is assessed using cell viability assays (e.g., Presto Blue™ or MTT) against cancer cell lines like MCF-7 (breast cancer). Protocol steps include:

- Dose-Response Curves : Test concentrations ranging from 1–100 μg/mL.

- IC50 Calculation : Use nonlinear regression to determine the half-maximal inhibitory concentration. For halogenated analogs, IC50 values of 22–42 μg/mL against MCF-7 have been reported, indicating moderate activity .

- Morphological Analysis : Phase-contrast microscopy to observe apoptosis-related changes (e.g., cell shrinkage, membrane blebbing) .

Q. What challenges arise in resolving structural ambiguities of (E)-ethyl 5-(3-bromophenyl)pent-4-enoate?

Ambiguities in stereochemistry or crystal packing can be addressed via:

- X-ray Crystallography : SHELX software (SHELXL for refinement) is used to solve crystal structures, with validation metrics like R-factor (<5%) and electron density maps .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br⋯H contacts in halogenated analogs) to explain packing motifs .

- DFT Calculations : Predict optimized geometries and compare with experimental data .

Q. How do substituents on the 3-bromophenyl group influence bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., -Br): Enhance cytotoxicity by increasing electrophilicity and membrane permeability. For example, 3-bromophenyl analogs show lower IC50 values (22.41 μg/mL) compared to chloro-substituted derivatives (37.24 μg/mL) .

- Steric Effects : Bulky substituents (e.g., isopropyl) reduce activity due to hindered target binding .

- QSAR Modeling : Combines computational descriptors (e.g., logP, polar surface area) to predict bioactivity trends .

Q. What strategies optimize reaction yields for (E)-ethyl 5-(3-bromophenyl)pent-4-enoate synthesis?

- Catalyst Screening : Lewis acids (e.g., BF3·Et2O) improve regioselectivity in aldol reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance microwave absorption and reaction rates .

- Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., ester hydrolysis) .

Q. How can computational tools aid in studying this compound’s interactions?

- Molecular Docking : Predicts binding affinity to biological targets (e.g., tubulin or kinases) using AutoDock Vina .

- MD Simulations : Analyzes stability of ligand-protein complexes over nanosecond timescales .

- ADMET Prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., bioavailability, BBB penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.